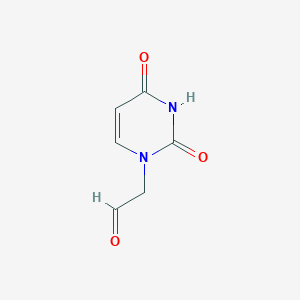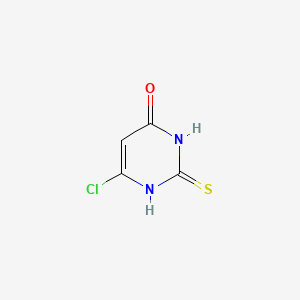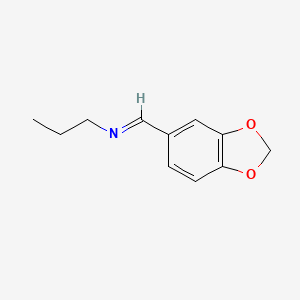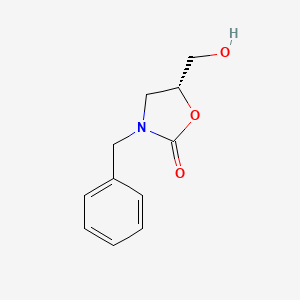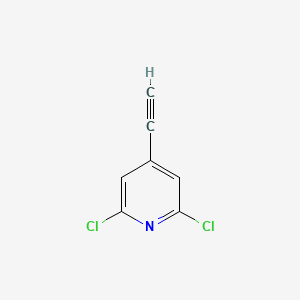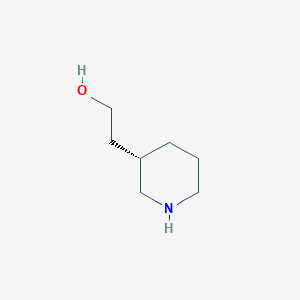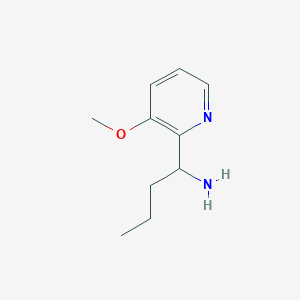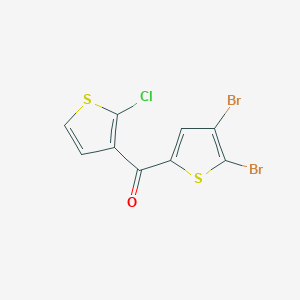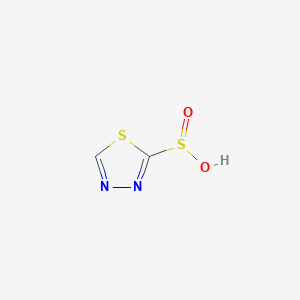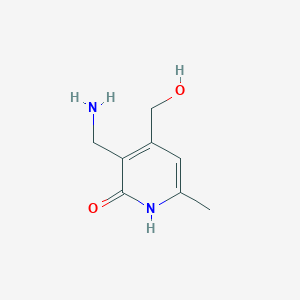
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with aminomethyl, hydroxymethyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylpyridine with formaldehyde and ammonia, followed by oxidation and reduction steps to introduce the hydroxymethyl and aminomethyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(hydroxymethyl)-1,3-propanediol: Similar in structure but lacks the pyridine ring.
Tris(hydroxymethyl)aminomethane: Commonly used as a buffer in biochemical applications.
Uniqueness
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4-(hydroxymethyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-5-2-6(4-11)7(3-9)8(12)10-5/h2,11H,3-4,9H2,1H3,(H,10,12) |
Clave InChI |
MFISCZAQHZPIHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1)CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



